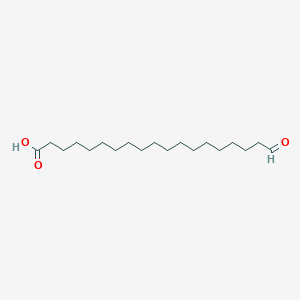
19-Oxononadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Oxononadecanoic acid is a long-chain fatty acid with the molecular formula C₁₉H₃₆O₃ It is a derivative of nonadecanoic acid, characterized by the presence of a keto group at the 19th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxononadecanoic acid typically involves the oxidation of nonadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to introduce the keto group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Corresponding substituted derivatives
Aplicaciones Científicas De Investigación
19-Oxononadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its effects on lipid metabolism and as a potential drug candidate.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 19-Oxononadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group allows it to participate in various biochemical reactions, influencing metabolic processes. It may act as a substrate for enzymes involved in fatty acid metabolism, affecting the synthesis and degradation of lipids.
Comparación Con Compuestos Similares
18-Oxononadecanoic acid: Similar structure but with the keto group at the 18th carbon position.
10-Oxononadecanoic acid: Keto group at the 10th carbon position.
Nonadecanoic acid: Parent compound without the keto group.
Uniqueness: 19-Oxononadecanoic acid is unique due to the specific position of the keto group, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to its analogs.
Propiedades
Fórmula molecular |
C19H36O3 |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
19-oxononadecanoic acid |
InChI |
InChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22) |
Clave InChI |
JLQXUMTUWRGNMR-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCC=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


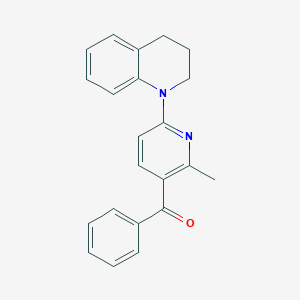



![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
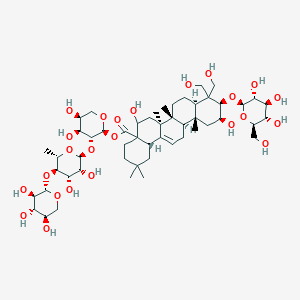
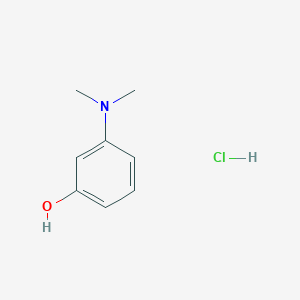
![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
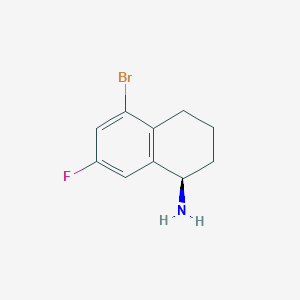

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)
![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)

